4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione
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Overview
Description
4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione is a heterocyclic compound that contains a sulfur atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a thiol-containing compound, followed by oxidation to form the thiane ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiane ring.
Scientific Research Applications
4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include the modulation of metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-(methyl)-1lambda(6)-thiane-1,1-dione
- 4-Amino-4-(ethyl)-1lambda(6)-thiane-1,1-dione
- 4-Amino-4-(propyl)-1lambda(6)-thiane-1,1-dione
Uniqueness
4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c10-9(7-8-1-2-8)3-5-13(11,12)6-4-9/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGSVBAXBYNLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCS(=O)(=O)CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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